molecular formula C17H19N B1617864 1,4,5,8,9-Pentamethylcarbazole CAS No. 27477-88-9

1,4,5,8,9-Pentamethylcarbazole

Cat. No.: B1617864
CAS No.: 27477-88-9
M. Wt: 237.34 g/mol
InChI Key: LKVSJOBCOXSNCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8,9-Pentamethylcarbazole can be synthesized through several methods. One common approach involves the introduction of methyl groups to the carbazole core. This can be achieved by reacting carbazole with methylating agents under specific conditions. For example, the reaction of carbazole with methyl iodide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8,9-Pentamethylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups .

Mechanism of Action

The mechanism of action of 1,4,5,8,9-Pentamethylcarbazole involves its interaction with molecular targets and pathways. Its high electron density allows it to participate in electron transfer reactions, which can influence various biochemical processes. The compound’s stability and ability to form stable complexes with other molecules make it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which enhances its electron density and stability compared to other similar compounds. This makes it particularly useful in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

1,4,5,8,9-pentamethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSJOBCOXSNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346997
Record name 1,4,5,8,9-Pentamethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27477-88-9
Record name 1,4,5,8,9-Pentamethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,8,9-Pentamethylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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